N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperidine ring and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Preparation of N-cyclopropyl-4-fluorobenzenesulfonamide: This intermediate can be synthesized by reacting cyclopropylamine with 4-fluorobenzenesulfonyl chloride under basic conditions.
Formation of the piperidine derivative: The N-cyclopropyl-4-fluorobenzenesulfonamide is then reacted with piperidine to form the corresponding piperidine derivative.
Coupling with pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide and piperidine derivatives.
Mechanism of Action
The mechanism of action of N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
- N-cyclopropyl-4-fluorobenzenesulfonamide
Uniqueness
N4-cyclopropyl-N4-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-N-cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2S/c1-24(2)19-13-20(23-14-22-19)26(15-7-8-15)16-9-11-25(12-10-16)29(27,28)18-6-4-3-5-17(18)21/h3-6,13-16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFJMYHGCVGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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